molecular formula C8H8N2OS B3274762 6-Methoxybenzo[d]isothiazol-3-amine CAS No. 613262-25-2

6-Methoxybenzo[d]isothiazol-3-amine

Cat. No.: B3274762
CAS No.: 613262-25-2
M. Wt: 180.23 g/mol
InChI Key: QBRIJTLELFDTIN-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isothiazol-3-amine is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a methoxy group at the sixth position and an amine group at the third position

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

6-Methoxybenzo[d]isothiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxybenzo[d]thiazol-2-amine
  • Benzo[d]isothiazol-3-amine
  • 6-Methoxybenzo[d]thiazole

Uniqueness

6-Methoxybenzo[d]isothiazol-3-amine is unique due to the presence of both a methoxy group and an amine group on the benzene ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-methoxy-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRIJTLELFDTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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